2,4-Dibromoanisole

Catalog No.
S1896521
CAS No.
21702-84-1
M.F
C7H6Br2O
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromoanisole

CAS Number

21702-84-1

Product Name

2,4-Dibromoanisole

IUPAC Name

2,4-dibromo-1-methoxybenzene

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

XGXUGXPKRBQINS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)Br

The exact mass of the compound 2,4-Dibromoanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dibromoanisole (CAS 21702-84-1) is a dihalogenated aromatic ether featuring a methoxy group and two bromine atoms at the ortho and para positions. It serves as a critical bifunctional building block in pharmaceutical and materials synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The presence of two reactive C-Br bonds allows for sequential or site-selective functionalization, making it a highly effective precursor for complex 1,2,4-trisubstituted biaryl structures compared to monobrominated analogs [1].

Substituting 2,4-dibromoanisole with in-class analogs fundamentally alters synthetic pathways and yields. While 4-bromoanisole restricts the chemist to a single functionalization event, 2,4-dichloroanisole possesses C-Cl bonds that are significantly harder to activate in standard palladium-catalyzed cross-couplings, requiring specialized, expensive ligands [1]. Furthermore, using the unprotected analog 2,4-dibromophenol in strong-base workflows (such as benzyne formations) leads to the consumption of excess reagents and unwanted side reactions due to the acidic phenolic proton [2]. Consequently, for workflows demanding sequential dual-arylation, specific regiochemical outcomes, or base-stable intermediates, generic substitution leads to reaction failure or complex, inseparable isomer mixtures.

Cross-Coupling Activation Barrier and Precursor Suitability

In palladium-catalyzed cross-coupling workflows, the choice of halogen dictates the kinetic viability of the oxidative addition step. 2,4-Dibromoanisole readily undergoes Suzuki-Miyaura reactions using standard catalysts (e.g., Pd(PPh3)4) [1]. In contrast, substituting with 2,4-dichloroanisole introduces highly inert C-Cl bonds that resist activation unless paired with specialized, sterically bulky electron-rich phosphine ligands.

Evidence DimensionCatalytic Activation Threshold
Target Compound Data2,4-Dibromoanisole: Readily activated by standard Pd(0) systems.
Comparator Or Baseline2,4-Dichloroanisole: Requires specialized bulky ligands to overcome the high C-Cl bond dissociation energy.
Quantified DifferenceSignificant reduction in catalyst complexity and cost for the dibromo analog.
ConditionsPalladium-catalyzed cross-coupling (Suzuki-Miyaura).

Procurement of the dibromo analog ensures compatibility with mainstream, cost-effective catalytic systems, avoiding the need for expensive proprietary ligands required for dichloroarenes.

Processability and Reagent Efficiency in Strong-Base Workflows

When synthesizing complex polycyclic systems via benzyne intermediates, the presence of acidic protons severely complicates processability. 2,4-Dibromoanisole, protected as a methyl ether, is entirely inert to deprotonation by strong bases, allowing direct benzyne formation. Conversely, using the unprotected analog 2,4-dibromophenol requires the consumption of at least one additional equivalent of strong base simply to deprotonate the phenol, generating poorly soluble phenoxide salts that can stall the reaction [1].

Evidence DimensionBase Stoichiometry and Side-Reactivity
Target Compound Data2,4-Dibromoanisole: 0 equivalents of base wasted on deprotonation; highly soluble intermediates.
Comparator Or Baseline2,4-Dibromophenol: >1 extra equivalent of strong base consumed; forms insoluble phenoxide salts.
Quantified Difference100% reduction in wasted base equivalents and elimination of phenoxide-related solubility issues.
ConditionsStrong-base mediated reactions (e.g., benzyne generation, Grignard formation).

Selecting the methoxy-protected anisole reduces reagent costs, simplifies reaction workup, and prevents phase-heterogeneity issues in organometallic steps.

Reductive Hydrodehalogenation Selectivity

When partial reductive dehalogenation is required, the choice of halogen is paramount. Under metallocene-mediated reduction conditions (e.g., Cp2TiCl2 or Cp2ZrCl2 with NaBH4), 2,4-dichloroanisole undergoes highly selective monodechlorination (achieving 66% yield of the monochloro product). In stark contrast, 2,4-dibromoanisole yields a complex mixture of regioisomeric bromoanisoles because the two C-Br bonds lack sufficient electronic differentiation for selective metallocene oxidative addition [1].

Evidence DimensionMonodehalogenation Selectivity
Target Compound Data2,4-Dibromoanisole: Yields an inseparable mixture of regioisomeric monobromoanisoles.
Comparator Or Baseline2,4-Dichloroanisole: Achieves selective monodechlorination in 66% yield.
Quantified DifferenceComplete loss of chemoselectivity when substituting the dichloroarene with the dibromoarene in reductive environments.
ConditionsMetallocene-catalyzed reduction (Cp2ZrCl2 / NaBH4 or similar hydrides).

If a workflow specifically requires partial reductive dehalogenation, buyers must procure the dichloro analog; however, if exhaustive dual-reactivity is desired, the dibromo analog is strictly prioritized.

Regioselectivity in Sequential Mono-Arylation

A critical advantage of 2,4-dibromoanisole over symmetrical dihalides is its capacity for differentiated reactivity. Symmetrical compounds like 1,4-dibromobenzene inherently yield statistical mixtures during mono-coupling due to identical reactive sites. In contrast, the electronic and steric asymmetry provided by the methoxy group in 2,4-dibromoanisole allows for site-selective functionalization. Under specific mechanochemical ligand control, it achieves highly selective C2-mono-arylation (up to 41% overall yield), enabling the precise construction of 1,2,4-trisubstituted architectures [1].

Evidence DimensionRegiocontrol in Mono-arylation
Target Compound Data2,4-Dibromoanisole: Capable of high site-selectivity (C2 vs C4) under optimized catalytic protocols, yielding up to 41% of the target regioisomer.
Comparator Or BaselineSymmetrical Dibromobenzenes (e.g., 1,4-dibromobenzene): Yield statistical mixtures of mono- and di-coupled products with 0% inherent regioselectivity.
Quantified DifferenceComplete shift from statistical product distribution to predictable, catalyst-controlled regioselectivity.
ConditionsPalladium-catalyzed mono-arylation.

Enables the sequential, asymmetric dual-arylation required to build complex pharmaceutical motifs, a structural outcome impossible to achieve efficiently with symmetrical precursors.

Sequential Cross-Coupling for 1,2,4-Trisubstituted Pharmaceuticals

Directly leveraging its differentiated C2 and C4 reactivity, 2,4-dibromoanisole is a highly suitable choice for synthesizing complex 1,2,4-trisubstituted biaryl compounds. By utilizing standard palladium catalysts, chemists can perform sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, adding different aryl or amine groups at the ortho and para positions without the need for the expensive proprietary ligands required by dichloro analogs[1].

Precursor for Polycyclic Naphthol and Michellamine Synthesis

Benefiting from its inert methoxy protecting group and specific halogen substitution pattern, 2,4-dibromoanisole is highly effective in strong-base mediated benzyne annulations. It undergoes highly regioselective benzyne formation without consuming excess base or forming insoluble salts (unlike 2,4-dibromophenol), making it a highly effective, scalable precursor for the total synthesis of complex natural products like michellamines and related naphthol derivatives [2].

Complete Reductive Dehalogenation or Exhaustive Functionalization

Because the two C-Br bonds in 2,4-dibromoanisole exhibit similar reactivity profiles under metallocene-mediated reduction, the compound is ideally suited for exhaustive functionalization or complete reductive dehalogenation workflows, whereas the dichloro analog would stall at the monochloro intermediate. This makes 2,4-dibromoanisole a highly effective precursor when both positions must be simultaneously activated or removed [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (66.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

21702-84-1

Wikipedia

2,4-dibromanisole

Dates

Last modified: 08-16-2023

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